molecular formula C8H20O6P2S B046662 Monothiono TEPP CAS No. 645-78-3

Monothiono TEPP

Cat. No.: B046662
CAS No.: 645-78-3
M. Wt: 306.26 g/mol
InChI Key: QPXWUAQRJLSJRT-UHFFFAOYSA-N
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Description

It is a clear, colorless oil with a density of 1.1930 g/cm³ and a boiling point of 110°C at 0.5 Torr . This compound is known for its high toxicity and is used in various chemical and industrial applications.

Biochemical Analysis

Biochemical Properties

Monothiono TEPP plays a significant role in biochemical reactions, particularly in the synthesis of 35S-thiophosphonic acid, which is a potential radiotherapeutic agent for treating bone metastasis . It interacts with various enzymes and proteins, including those involved in the hydrolysis of organophosphates. The compound’s interaction with acetylcholinesterase is of particular interest, as it inhibits this enzyme, leading to the accumulation of acetylcholine in synapses . This inhibition is crucial in understanding the compound’s toxicological effects.

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by inhibiting acetylcholinesterase, which disrupts normal cell signaling pathways and leads to the overstimulation of cholinergic receptors . This overstimulation can result in a range of cellular effects, including changes in gene expression and alterations in cellular metabolism. The compound’s impact on cell signaling pathways is particularly significant in neurons, where it can cause neurotoxicity and cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of acetylcholinesterase, where it forms a covalent bond with the serine residue in the enzyme’s active site . This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and leading to its accumulation in synapses. The resulting overstimulation of cholinergic receptors can cause a range of physiological effects, including muscle spasms, respiratory distress, and, in severe cases, death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time, particularly when exposed to light and heat . Long-term studies have shown that this compound can have persistent effects on cellular function, including prolonged inhibition of acetylcholinesterase and sustained alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild symptoms of acetylcholinesterase inhibition, such as muscle weakness and tremors . At higher doses, the effects can be severe, including convulsions, respiratory failure, and death . Studies have identified threshold doses for these effects, providing valuable information for understanding the compound’s toxicology and potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the hydrolysis of organophosphates . The compound is metabolized by enzymes such as phosphotriesterases, which break down the organophosphate into less toxic metabolites . This metabolic process is crucial for detoxifying the compound and reducing its toxic effects on the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and accumulate in tissues with high lipid content . It also interacts with transport proteins that facilitate its movement within the body . The distribution of this compound is influenced by factors such as its lipophilicity and the presence of binding proteins .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as mitochondria . The compound’s activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in these compartments . Post-translational modifications and targeting signals can also influence the localization of this compound within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

O,O,O,O-Tetraethyl monothiodiphosphate can be synthesized through the reaction of diethyl phosphorochloridate with diethyl phosphorothioate in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

Industrial production of O,O,O,O-tetraethyl monothiodiphosphate involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

O,O,O,O-Tetraethyl monothiodiphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphorothioates, phosphates, and substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

O,O,O,O-Tetraethyl monothiodiphosphate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O,O,O,O-Tetraethyl monothiodiphosphate is unique due to its high toxicity and specific mechanism of action involving acetylcholinesterase inhibition. Its structural features, including the presence of both ethoxy and thio groups, contribute to its distinct chemical reactivity and applications .

Properties

IUPAC Name

diethoxyphosphinothioyl diethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O6P2S/c1-5-10-15(9,11-6-2)14-16(17,12-7-3)13-8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXWUAQRJLSJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OP(=S)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O6P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20983063
Record name O,O,O,O-Tetraethyl thiodiphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20983063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

645-78-3
Record name Pyrophos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=645-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monothiopyrophosphoric acid, tetraethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O,O,O-Tetraethyl thiodiphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20983063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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